Cathinone

Catalog No.
S516223
CAS No.
71031-15-7
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cathinone

CAS Number

71031-15-7

Product Name

Cathinone

IUPAC Name

(2S)-2-amino-1-phenylpropan-1-one

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1

InChI Key

PUAQLLVFLMYYJJ-ZETCQYMHSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)N

Solubility

Very soluble in ether, ethanol

Synonyms

(-)-alpha-amino-propiophenone, 2-amino-1-phenyl-1-propanone, 2-aminopropiophenone, alpha-aminopropiophenone, cathinine, cathinone, cathinone hydrochloride, cathinone hydrochloride, (+-)-isomer, cathinone hydrochloride, (R)-isomer, cathinone hydrochloride, (S)-isomer, cathinone, (+-)-isomer, cathinone, (S)-isomer

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N

Isomeric SMILES

C[C@@H](C(=O)C1=CC=CC=C1)N

Description

The exact mass of the compound Cathinone is 176.095 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ether, ethanolin water, 5.15x10+5 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of 2-aminopropiophenone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmacological Effects:

Scientists are interested in understanding the pharmacological effects of cathinone on the central nervous system. Cathinone acts similarly to amphetamine, increasing dopamine and norepinephrine levels in the brain. This research focuses on mechanisms of action and potential therapeutic applications (Source: ).

Addiction Potential:

Cathinone's potential for addiction is a major area of scientific inquiry. Studies investigate the reinforcing effects of cathinone in animal models to understand its addictive properties (Source: ).

Medicinal Applications:

There is limited research on the potential medicinal applications of cathinone. Some studies have explored its use in treating attention deficit hyperactivity disorder (ADHD) and depression, but more research is needed to determine its safety and efficacy for these conditions (Source: ).

Cathinone is a naturally occurring monoamine alkaloid primarily found in the leaves of the khat plant (Catha edulis), which is native to East Africa and the Arabian Peninsula. It is chemically classified as a phenethylamine and is structurally similar to other stimulants such as ephedrine and methamphetamine. Cathinone's molecular formula is C9H11NOC_9H_{11}NO with a molecular weight of approximately 149.19 g/mol . The compound features a β-keto group, which distinguishes it from its structural analogs and contributes to its psychoactive properties.

Cathinone acts as a central nervous system stimulant, similar to amphetamines. It is believed to increase the release and inhibit the reuptake of dopamine, norepinephrine, and serotonin in the brain []. This elevation of neurotransmitters contributes to the alertness, euphoria, and increased energy associated with khat use.

, notably:

  • Biosynthesis: In the khat plant, cathinone is synthesized from L-phenylalanine through a series of enzymatic reactions, ultimately producing (S)-cathinone via transaminase reactions and reduction processes .
  • Synthetic Production: Cathinone can be synthesized in laboratories from propiophenone through Friedel-Crafts acylation. Further modifications can yield different derivatives by substituting functional groups on the aromatic ring or altering the amine structure .

The synthesis of cathinone can be approached through both natural extraction from khat leaves and synthetic methods:

  • Natural Extraction: Harvesting khat leaves where cathinone occurs naturally.
  • Synthetic Methods:
    • From propiophenone via Friedel-Crafts acylation.
    • Bromination followed by substitution with ammonia yields racemic mixtures of cathinone.
    • For enantiomerically pure (S)-cathinone, a more complex synthetic route involving N-acetylation of optically active amino acids is employed .

Cathinone has limited legitimate applications but is primarily known for its use as a recreational drug due to its stimulant properties. It has been marketed under various names as a legal alternative to more controlled substances like cocaine and methamphetamine. In some contexts, it has been studied for potential therapeutic uses in treating certain mood disorders due to its psychoactive effects .

Studies have shown that cathinone interacts with various neurotransmitter systems. Its mechanism involves stimulating dopamine release while inhibiting reuptake processes, leading to elevated levels of this neurotransmitter in synaptic clefts . Research indicates that synthetic derivatives exhibit varying potencies and mechanisms of action compared to cathinone itself, often resulting in heightened abuse potential and toxicity .

Cathinone shares structural similarities with several other compounds within the phenethylamine class. Here are some notable comparisons:

CompoundStructure SimilarityEffectsLegality Status
MethcathinoneSimilar backboneStimulant effects akin to methamphetamineControlled in many countries
MephedroneRing-substitutedEuphoria, increased sociabilityOften uncontrolled
MethyloneMethylenedioxy groupEmpathogenic effects similar to MDMAControlled in many jurisdictions
3,4-Methylenedioxypyrovalerone (MDPV)Similar structure with added complexityPotent stimulant effectsControlled in many regions
CathineStructural derivativeLess potent than cathinoneGenerally uncontrolled

Cathinone stands out due to its natural occurrence in khat and its specific β-keto group structure, which influences its pharmacological profile compared to other synthetic derivatives .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Pale yellow leaf from petroleum ether

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

149.084063974 g/mol

Monoisotopic Mass

149.084063974 g/mol

Boiling Point

BP: 93 °C at 0.8 mm Hg

Heavy Atom Count

11

LogP

log Kow = 1.38 (est)

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Hydrogen chloride gas. /S(-)-Cathinone hydrochloride/

Appearance

Solid powder

Melting Point

46.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

540EI4406J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Khat is a stimulant derived from the fresh leaves of the evergreen shrub Catha edulis, which is native to parts of East Africa and the Arabian Peninsula. Chewing khat leaves is a well established social habit in areas where the shrub is endemic and causes a mild euphoria. Khat chewing has been implicated in causing rare but serious, clinically apparent acute and chronic liver injury.

Drug Classes

Agents of Abuse; Herbals and Dietary Supplements

MeSH Pharmacological Classification

Psychotropic Drugs

Mechanism of Action

Cathinone, the active principle of Catha edulis (khat), shows long-lasting analgesic effects when the tail-flick test is used in rats. The involvement of monoamines, endogenous opioids and stress in this analgesic effect was tested. Both early (30 min) and late (24 hr) analgesic effects of cathinone were prevented by reserpine or p-chlorophenylalanine, which deplete catecholamines or serotonin, respectively, and by nomifensine, which prevents neuronal uptake of biogenic amines and amphetamines. The same inhibitory effect was obtained with a high dose (4 mg/kg) of naloxone. However, rats made tolerant to morphine retained both early and late analgesic response to cathinone. The increase in plasma ACTH induced by the tail-flick test at 30 min and 24 hr was significantly enhanced by cathinone, in a naloxone-reversible way. However, the analgesic responses shown at these times were not prevented by either dexamethasone or adrenalectomy. ... The prolonged analgesia induced by cathinone is primarily due to an amphetamine-like activation of monoaminergic pathways, but requires the integrity of non-mu-opioid mechanisms. The involvement of the adrenohypophyseal axis in this cathinone effect is less probable.
Infusion of khat leaves is an African traditional remedy used to treat airway diseases. The beneficial effects of khat are thought to be due to the activity of its main active component, cathinone. Cathinone inhibited electric field stimulation-induced acetylcholine release and the contractions of smooth muscle, which could be responsible for the beneficial effects seen in airway disease. The mechanism of action of this natural product appears to be via the activation of both pre-junctional alpha(2) adrenergic and 5-hydroxytryptamine 7 receptors. The present novel study describes how cathinone modulates airway tone, and may go some way to explaining the traditional use of khat as a remedy for the alleviation of respiratory disease symptoms.
The alkaloid (-)-cathinone, which accounts for the stimulating properties of khat leaves, has a pharmacological profile closely resembling that of (+)-amphetamine. Since amphetamine is known to induce release at CNS serotonin storage sites, experiments were performed to determine whether (-)-cathinone also displays this aspect of amphetamine action. When the effects of (-)-cathinone and (+)-amphetamine on the release of radioactivity from rat striatal tissue prelabelled with 3H-serotonin were compared, it was found that (-)-cathinone had a releasing effect similar to that of (+)-amphetamine, although it was only one third as potent. Thus, the khat alkaloid (-)-cathinone appears to share an important effect of (+)-amphetamine on serotoninergic neurotransmission.
The effects of (-)cathinone, the primary psychoactive alkaloid of the Khat plant, were compared to those of (+)amphetamine in the anterior caudate-putamen and the nucleus accumbens. In vivo microdialysis was used to measure extracellular levels of dopamine and metabolites in both regions of the brain simultaneously, after intraperitoneal administration of 0.8, 1.6 or 3.2 mg/kg of either drug (doses expressed as the salts). Both drugs increased levels of dopamine but decreased levels of metabolites in a dose-dependent manner. However, the relative magnitude of these effects depended upon the specific drug, the dose and area of the brain examined. At the largest dose used, amphetamine had a relatively greater effect than cathinone on dopamine in both caudate and accumbens. However, among smaller doses, this difference was only observed in the nucleus accumbens after administration of 1.6 mg/kg. The results also demonstrated a differential regional effect of both drugs at 3.2 mg/kg, in that both had a greater effect on dopamine in the caudate, as opposed to the accumbens. These findings demonstrate a functional heterogeneity of the striatum of the rat, that may be relevant to the understanding of both normal brain function and the neural responses to psychoactive drugs.
For more Mechanism of Action (Complete) data for Cathinone (6 total), please visit the HSDB record page.

Vapor Pressure

1.89X10-2 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

71031-15-7
5265-18-9

Absorption Distribution and Excretion

The active components of khat are absorbed orally by chewing the leaves. The peak plasma concentration of cathinone, cathine, and norephedrine are reached in 127 minutes, 183 minutes, and 200 minutes, respectively.
Four volunteers chewed khat leaves in an amount equivalent to one-quarter of that used in a typical khat session. Blood samples were collected up to 80 hr and the alkaloids were assayed using gas chromatography-mass spectrometry. The data were evaluated using computerized pharmacokinetic compartmental analysis. The plasma concentration-time data for the alkaloids could be described using a two-compartment model with two-segment absorption. The mucosa of the oral cavity is considered to be the first absorption segment, where the major proportion of the alkaloids is absorbed (mean +/- SD 59 +/- 21% for cathinone and 84 +/- 6% for cathine). The extraction of the alkaloids from the leaves by chewing was very effective with only 9.1 +/- 4.2% remaining as a residue. Cathinone was eliminated from the central compartment with a mean half-life of 1.5 +/- 0.8 hr. The half-life of cathine was 5.2 +/- 3.4 hr. The metabolism of cathinone to norephedrine had a substantial influence on its plasma concentration profile. Psychophysical functions were essentially unaffected by the chewing of khat.
Peak plasma levels of cathinone are obtained 1.5 to 3.5 hours after the onset of chewing. The mean plasma level may reach 100 ng/mL after chewing 60 g fresh khat for one hour. Cathinone is barely detectable in blood after eight hours. ... Only 2 % of cathinone is excreted unchanged in the urine.
A small amount of cathinone is excreted by thekidney unchanged (0.6% to 3.3%).

Metabolism Metabolites

Cathinone is metabolized by keto-reduction to norephedrine and norpseudoephedrine at an approximate ratio of 9:1. ... Up to 52% of oral doses of cathinone isomers are recovered in 24 hour urine samples as aminoalcohol metabolites. Cathine is also primarily excreted in the urine: 40% of an oral dose within 6 hours and 84.6% within 24 hours.
... After oral administration of synthesized cathinone (isomers, racemate), 22-52% was recovered in 24 hr urine samples mainly as aminoalcohol metabolites. With GC/MS, HPLC and CD, the main metabolite of S-(-)-cathinone was identified as R/S-(-)-norephedrine and the main metabolite of R-(+)-cathinone as R/R-(-)-norpseudoephedrine. Both aminoalcohols are formed by a stereospecific keto reduction.
First-pass metabolism of cathinone in the liver leads to the formation of norephedrine.

Associated Chemicals

1-Propanone, 2-amino-1-phenyl-, (S)-; 71031-15-7
1-Propanone, 2-amino-1-phenyl-, hydrochloride, (R)-; 76333-53-4

Wikipedia

Cathinone

Biological Half Life

The elimination half-life of cathinone is 1.5 +/- 0.8 hours
The elimination half life of cathinone (given as khat) is approximately 4 hours.
Six drug-naive volunteers received a single dose of khat corresponding to 0.8 mg/kg body weight ... . The terminal elimination half-life was 260 +/- 102 minutes.

General Manufacturing Information

Fresh khat (Catha Edulis) contains around 0.1 % cathinone and smaller amounts of cathine. Although khat comprises an inhomogeneous plant preparation, it is not normally adulterated with other material.
Designer drug

Clinical Laboratory Methods

A liquid-chromatography-tandem-mass-spectrometry method using pneumatically assisted electrospray ionisation (LC-ESI-MS/MS) was developed for the simultaneous determination of cathinone, methcathinone, ethcathinone, amfepramone, mephedrone, flephedrone, methedrone, methylone, butylone, cathine, norephedrine, ephedrine, pseudoephedrine, methylephedrine and methylpseudoephedrine in human live and post-mortem whole blood. The blood proteins were precipitated by the addition of methanol, and the extract was purified by ultrafiltration. The separation of diastereomeric ephedrines was achieved on an ethyl-linked phenyl column. Matrix-matched calibrants combined with the isotope dilution of selected substances were used for quantitative analysis. The relative intra-laboratory reproducibility standard deviations were generally better than 7% at concentrations of 20 ug/L, and the mean true recoveries were 87-106% in the concentration range of 10-250 ug/L. The detection limits were in the range of 0.5-3 ug/L. The cathinones were unstable in whole blood and sample extracts under neutral conditions, but the stability could be improved by the acidification of the sample matrix.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C. /S(-)-Cathinone hydrochloride/

Interactions

The drug discrimination paradigm was employed to evaluate the effect of coadministration of both caffeine and nikethamide upon the discrimination of a low dose of cathinone. In rats trained to discriminate between 0.8 mg/kg l-cathinone and its vehicle in a two-lever food-motivated operant task, 0.2 mg/kg cathinone produced 29.2% of responses on the cathinone-appropriate lever. This lever was chosen in 0 and 50% of trials with 25 mg/kg nikethamide and 20 mg/kg caffeine, respectively. Coadministration of caffeine, nikethamide, or caffeine plus nikethamide with low-dose cathinone produced strong cathinone-like discriminative performance. This potentiattion of cathinone by caffeine and nikethamide is reflective of noncontrolled drugs of abuse containing similar combinations especially for that of antiadipositum X-112, a drug containing all three agents and widely abused in Europe.
The effect of (-)-cathinone, caffeine and their combinations was studied on the sexual behavior of male rats. Male sexual activities were assessed by recording the erectile responses (grooming of genitalis, yawning/stretching and homosexual mounting), in the absence of females. The copulatory behavior was observed by caging males with receptive females brought into oestrus with s.c. injection of estradiol benzoate and progesterone. The copulatory pattern of male rats (mounting, intromissions, ejaculations and refractory period) was recorded. The oral treatment of cathinone (5 mg/kg day), caffeine (50 mg/kg day) and their combinations for 15 days increased arousal (motivation) in male rats as evidenced by increased mounting performance and anogenital investigatory behavior. However, erectile and ejaculatory responses, measured in the present study, showed no stimulant effect. It is conceivable from the present results that cathinone, the psychostimulant constituent of khat modified masculine pattern behavior and caffeine also changed the effect of cathinone when administered concomitantly. However, our data provide no evidence that cathinone could be considered as an aphrodisiac.

Stability Shelf Life

A primary concern with the forensic analysis of the khat plant (Catha edulis) has been the need to preserve the principle psychoactive component, cathinone, which converts to the less-active substance, cathine, after harvesting. The loss of cathinone has serious legal implications since it is a Schedule I controlled substance under federal regulations in the United States, while cathine is Schedule IV. A common misconception is that cathinone is highly unstable once the plant is harvested, and may be undetectable upon drying and prolonged storage. However, drying the plant material will preserve cathinone. Numerous seizures of a dried form of khat (referred to as "graba" in the United States) have been made in recent years, suggesting that drying the plant material is a viable approach to preserve khat evidence for both storage and reanalysis. A qualitative and quantitative study of the composition of khat samples seized as dried plant material has found the khat alkaloids to be relatively stable for a monitored period of 3 years, and cathinone has remained identifiable while stored at room temperature for over 10 years. Studies of green khat (received moist) have also determined that drying the moist leaves at either room temperature or by the application of heat are suitable methods to preserve cathinone in the dried material. These findings demonstrate that cathinone persists in dried khat for a time frame of several years, and simple drying techniques are an effective means to preserve seized khat evidence for long-term storage.

Dates

Modify: 2023-08-15
1: Meririnne E, Kajos M, Kankaanpää A, Koistinen M, Kiianmaa K, Seppälä T. Rewarding properties of the stereoisomers of 4-methylaminorex: involvement of the dopamine system. Pharmacol Biochem Behav. 2005 Aug;81(4):715-24. PubMed PMID: 15982727.
2: Meririnne E, Ellermaa S, Kankaanpää A, Bardy A, Seppälä T. Pharmacokinetics and tissue distribution of the stereoisomers of 4-methylaminorex in the rat. J Pharmacol Exp Ther. 2004 Jun;309(3):1198-205. Epub 2004 Jan 23. PubMed PMID: 14742748.
3: Kankaanpää A, Ellermaa S, Meririnne E, Hirsjärvi P, Seppälä T. Acute neurochemical and behavioral effects of stereoisomers of 4-methylaminorex in relation to brain drug concentrations. J Pharmacol Exp Ther. 2002 Feb;300(2):450-9. PubMed PMID: 11805204.
4: Kankaanpää A, Meririnne E, Ellermaa S, Ariniemi K, Seppälä T. Detection and assay of cis- and trans-isomers of 4-methylaminorex in urine, plasma and tissue samples. Forensic Sci Int. 2001 Sep 15;121(1-2):57-64. PubMed PMID: 11516888.
5: Ashby CR Jr, Pan H, Minabe Y, Toor A, Fishkin L, Wang RY. Comparison of the action of the stereoisomers of the psychostimulant 4-methylaminorex (4-MAX) on midbrain dopamine cells in the rat: an extracellular single unit study. Synapse. 1995 Aug;20(4):351-61. PubMed PMID: 7482294.
6: Batsche K, Ashby CR Jr, Lee C, Schwartz J, Wang RY. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat. J Pharmacol Exp Ther. 1994 Jun;269(3):1029-39. PubMed PMID: 7912274.
7: Glennon RA, Misenheimer B. Stimulus properties of a new designer drug: 4-methylaminorex ("U4Euh"). Pharmacol Biochem Behav. 1990 Mar;35(3):517-21. PubMed PMID: 1971111.

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